2-[4-(anilinosulfonyl)phenoxy]acetamide
Description
2-[4-(Anilinosulfonyl)phenoxy]acetamide is a sulfonamide-derived acetamide featuring an anilino group attached to a phenoxy backbone. This compound is of interest due to its structural versatility, enabling interactions with diverse biological targets. The sulfonamide group enhances solubility and binding affinity, while the phenoxy-acetamide scaffold allows for derivatization to modulate pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
2-[4-(phenylsulfamoyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c15-14(17)10-20-12-6-8-13(9-7-12)21(18,19)16-11-4-2-1-3-5-11/h1-9,16H,10H2,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKHYCTWIPPISF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(anilinosulfonyl)phenoxy]acetamide typically involves the reaction of 4-(anilinosulfonyl)phenol with chloroacetic acid or its derivatives under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and catalyst. Commonly used solvents include dichloromethane and dimethylformamide, while catalysts like pyridine can be employed to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
2-[4-(anilinosulfonyl)phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated phenoxyacetamides.
Scientific Research Applications
2-[4-(anilinosulfonyl)phenoxy]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(anilinosulfonyl)phenoxy]acetamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation and pain.
Comparison with Similar Compounds
Key Findings :
- The TZD moiety is critical for hypoglycemic activity, as seen in related glitazones .
- Substitutions on the anilino group (e.g., halogen, methoxy) influence melting points and synthetic yields, suggesting steric and electronic effects on crystallinity .
- Anti-inflammatory potency (NO inhibition) improves with polar substituents (e.g., dimethylamino) on the TZD ring, as seen in .
A2A Adenosine Receptor Agonists
Compounds 4–9 () and MRS 1754 () feature acetamides linked to purine derivatives. These target A2A adenosine receptors, with structural variations dictating receptor affinity:
Key Findings :
- The 4-cyanophenyl group in MRS 1754 enhances A2A receptor selectivity over A1 receptors .
- Cycloalkyl substituents (e.g., cyclobutyl, cyclopentyl) improve synthetic purity, likely due to reduced steric hindrance during synthesis .
TSLP Inhibitors and Anticancer Agents
PA () and 3j/3k () demonstrate acetamides with sulfonyl or benzimidazole groups, targeting pathways like TSLP and cancer:
| Compound | Structure | Activity |
|---|---|---|
| PA () | Phenylthioacetyl-carbonohydrazonoyl | Inhibits TSLP mRNA (caspase-1 pathway) |
| 3j/3k () | Pyridyl, benzimidazole-sulfonyl | Anticancer (in vitro) |
Key Findings :
- PA’s hydrazonoyl moiety disrupts caspase-1 signaling, reducing TSLP production .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
